



# Synthesis of a Potent Antimalarial Agent: TCMDC-135051 and Its Derivatives

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Compound of Interest		
Compound Name:	TCMDC-125431	
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Application Notes and Protocols for Researchers in Drug Development

This document provides detailed protocols for the synthesis of TCMDC-135051, a potent inhibitor of Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3), and its derivatives. These compounds represent a promising new class of antimalarial agents with prophylactic, transmission-blocking, and curative potential. The methodologies outlined below are intended for researchers and scientists in the field of medicinal chemistry and drug development.

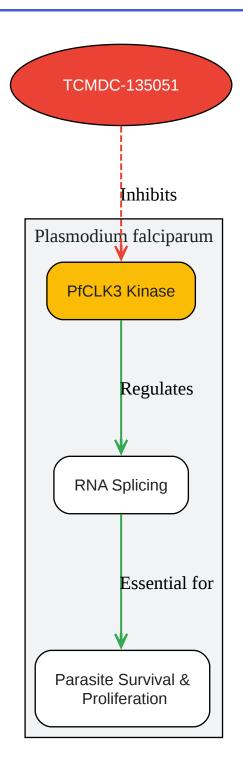
## **Overview and Signaling Pathway**

TCMDC-135051 and its analogs are potent and selective inhibitors of PfCLK3, a protein kinase essential for the regulation of RNA splicing in Plasmodium falciparum, the parasite responsible for malaria.[1][2] By inhibiting PfCLK3, these compounds disrupt the parasite's lifecycle at multiple stages, including the asexual blood stage, sexual gametocyte stage, and liver stage.[1] [3][4] This multi-stage activity makes them promising candidates for the development of a single-dose curative and transmission-blocking antimalarial drug.[4]

The core structure of TCMDC-135051 is a 7-azaindole scaffold with key substitutions at the 2-and 4-positions.[2] Structure-activity relationship (SAR) studies have focused on modifications of the aromatic rings (designated as ring A and ring B) to optimize potency and pharmacokinetic properties.[1][2]

Below is a diagram illustrating the mechanism of action of TCMDC-135051.





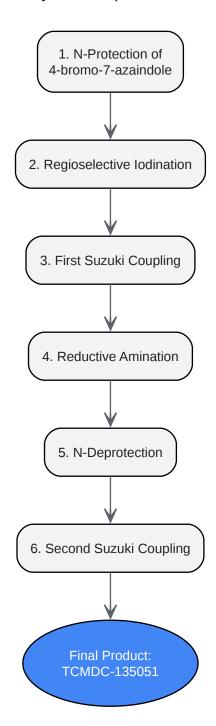
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Caption: Inhibition of PfCLK3 by TCMDC-135051 disrupts essential RNA splicing in P. falciparum.

## **Synthesis Protocols**



The synthesis of TCMDC-135051 and its derivatives is a multi-step process. The general workflow is depicted below, followed by detailed protocols for key steps.



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Caption: General synthetic workflow for TCMDC-135051.

## **General Experimental Conditions**



- All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
- Reagents and solvents should be of analytical grade and used as received unless otherwise noted.
- Thin-layer chromatography (TLC) on silica gel plates can be used to monitor reaction progress.
- Purification of compounds can be achieved by column chromatography on silica gel.

## Synthesis of N-Tosyl-4-bromo-2-iodo-7-azaindole

This procedure outlines the initial steps of protecting the azaindole nitrogen and subsequent iodination.

#### Protocol:

- N-Tosylation: To a solution of 4-bromo-7-azaindole in a suitable solvent such as tetrahydrofuran (THF), add sodium hydride (NaH) at 0 °C. After stirring for a short period, add p-toluenesulfonyl chloride (TsCl). The reaction is typically stirred for 2 hours at 0 °C.[1]
- Regioselective Iodination: The N-tosylated intermediate is then subjected to iodination. In a separate flask, prepare a solution of lithium diisopropylamide (LDA) in THF. Cool this solution to -78 °C and slowly add the N-tosylated azaindole. After stirring, add a solution of iodine (I2) in THF. The reaction is typically maintained at -78 °C for 3 hours.[1][5]
- Work-up and Purification: After the reaction is complete, quench with a suitable reagent (e.g., saturated aqueous sodium thiosulfate). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

## **Suzuki Coupling and Subsequent Modifications**

The following steps describe the introduction of the side chains via Suzuki coupling reactions.

#### Protocol:



- First Suzuki Coupling: The N-tosyl-4-bromo-2-iodo-7-azaindole is reacted with (5-formyl-2-methoxyphenyl)boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh<sub>3</sub>)<sub>4</sub>), and a base like sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>). The reaction is typically carried out in a solvent mixture like 1,4-dioxane and water at elevated temperatures (e.g., 110 °C) for 12 hours.[1]
- Reductive Amination: The resulting aldehyde is then subjected to reductive amination with the desired amine (e.g., diethylamine for TCMDC-135051). A reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)<sub>3</sub>) is used in a solvent like 1,4-dioxane at room temperature for approximately 12 hours.[1]
- N-Deprotection: The tosyl protecting group is removed using a base such as potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) in a solvent like methanol at around 55 °C for 18 hours.[1]
- Second Suzuki Coupling: The deprotected intermediate undergoes a second Suzuki coupling with the appropriate boronic acid or boronate ester, for example, 2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. A palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl<sub>2</sub>·CH<sub>2</sub>Cl<sub>2</sub>) and a base like sodium carbonate are used. This reaction is often performed in 1,4-dioxane at 110 °C, sometimes under microwave irradiation for a shorter reaction time (e.g., 0.5 hours).[1]
- Final Purification: The final product, TCMDC-135051 or its derivative, is purified using appropriate chromatographic techniques.

## **Quantitative Data Summary**

The biological activity of TCMDC-135051 and some of its derivatives against PfCLK3 and P. falciparum are summarized below.

Compound	PfCLK3 Inhibition (IC₅o, nM)	P. falciparum (3D7) Growth Inhibition (EC50, nM)
TCMDC-135051	19	180
Tetrazole analogue 30	19	270



Data sourced from The Journal of Medicinal Chemistry.[2]

Compound	P. falciparum Antiparasiticid al Activity (EC50)	P. berghei Liver Stage Activity (EC50)	P. vivax CLK3 Inhibition (IC50)	P. berghei CLK3 Inhibition (IC50)
TCMDC-135051	320 nM	0.40 μΜ	0.033 μΜ	0.013 μΜ

Data sourced from MedchemExpress and NIH.[6]

### Conclusion

The synthetic protocols and biological data presented provide a comprehensive guide for researchers working on the development of novel antimalarial agents based on the TCMDC-135051 scaffold. The multi-step synthesis, while complex, offers multiple points for diversification to generate novel derivatives with improved properties. The potent and multi-stage activity of these compounds underscores their potential in the fight against malaria.

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